molecular formula C13H13BrN2O3S B13848461 4-Bromo-N-(methoxymethyl)-N-(pyridin-2-yl)benzenesulfonamide

4-Bromo-N-(methoxymethyl)-N-(pyridin-2-yl)benzenesulfonamide

Cat. No.: B13848461
M. Wt: 357.22 g/mol
InChI Key: GLZJWHMCQQZYNW-UHFFFAOYSA-N
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Description

4-Bromo-N-(methoxymethyl)-N-(pyridin-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

The synthesis of 4-Bromo-N-(methoxymethyl)-N-(pyridin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The synthetic route may include:

    Nitration: of benzene to form nitrobenzene.

    Reduction: of nitrobenzene to aniline.

    Sulfonation: of aniline to form benzenesulfonamide.

    Bromination: of benzenesulfonamide to introduce the bromine atom.

    Methoxymethylation: to attach the methoxymethyl group.

    Pyridinylation: to introduce the pyridin-2-yl group.

Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-Bromo-N-(methoxymethyl)-N-(pyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common reagents and conditions used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Catalysts: To facilitate coupling reactions.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Bromo-N-(methoxymethyl)-N-(pyridin-2-yl)benzenesulfonamide has various scientific research applications, including:

    Medicinal Chemistry: As a potential lead compound for developing new drugs, particularly antibiotics.

    Biological Studies: To study its effects on biological systems and its potential as a therapeutic agent.

    Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.

    Industrial Applications: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(methoxymethyl)-N-(pyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes. The bromine, methoxymethyl, and pyridin-2-yl groups may enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

4-Bromo-N-(methoxymethyl)-N-(pyridin-2-yl)benzenesulfonamide can be compared with other sulfonamides, such as:

    Sulfamethoxazole: A widely used antibiotic.

    Sulfadiazine: Another antibiotic with similar properties.

    Sulfapyridine: Used in the treatment of certain infections.

The uniqueness of this compound lies in its specific substituents, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C13H13BrN2O3S

Molecular Weight

357.22 g/mol

IUPAC Name

4-bromo-N-(methoxymethyl)-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C13H13BrN2O3S/c1-19-10-16(13-4-2-3-9-15-13)20(17,18)12-7-5-11(14)6-8-12/h2-9H,10H2,1H3

InChI Key

GLZJWHMCQQZYNW-UHFFFAOYSA-N

Canonical SMILES

COCN(C1=CC=CC=N1)S(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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